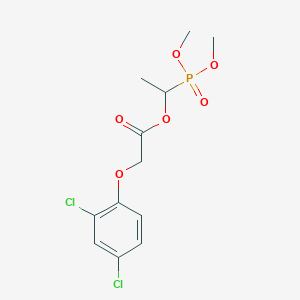
Clacyfos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of clacyfos involves the synthesis of O,O-dimethyl 1-(2,4-dichlorophenoxyacetoxy)ethylphosphonate. The synthetic route typically includes the reaction of 2,4-dichlorophenoxyacetic acid with ethyl phosphonic dichloride, followed by esterification with methanol . Industrial production methods involve the use of specialized equipment such as metering tanks, dropwise adding tanks, synthesis kettles, and washing kettles .
Chemical Reactions Analysis
Clacyfos undergoes various chemical reactions, including hydrolysis and photodegradation. Hydrolysis of this compound occurs rapidly in buffered aqueous solutions under pH 5–9 at ambient temperature . Photochemical reactions of this compound in organic solvents such as n-hexane, methanol, xylene, and acetone under UV light follow the first kinetic equation, with photodegradation efficiency decreasing in the order of n-hexane > methanol > xylene > acetone . Major products formed from these reactions include the corresponding hydrolyzed and photodegraded compounds.
Scientific Research Applications
Clacyfos has been extensively studied for its herbicidal activity. It has shown effectiveness in controlling a broad spectrum of broad-leaved and sedge weeds in various crops such as lawn, wheat, and maize . This compound exhibits good systemic activity and stronger rain stability compared to other herbicides . Its use in scientific research includes evaluating its toxicology, eco-toxicity, residues, and environmental fate .
Mechanism of Action
Clacyfos acts as a competitive inhibitor of plant pyruvate dehydrogenase complex (PDHc) . This inhibition disrupts the normal metabolic processes in plants, leading to their death. This compound exhibits good xylem mobility and rapid absorption, contributing to its effectiveness as a herbicide .
Comparison with Similar Compounds
Clacyfos is compared with other similar herbicides such as HWS (O,O-dimethyl 1-(2,4-dichlorophenoxyacetoxy)-1-(furan-2-yl)methylphosphonate) . Both compounds are effective plant PDHc inhibitors and have shown good systemic activity and rain stability . this compound has a broader spectrum of activity and better xylem mobility compared to HWS . Other similar compounds include MCPA (2-methyl-4-chlorophenoxyacetic acid), which also acts as a herbicide but with a different mode of action .
Properties
CAS No. |
215655-76-8 |
|---|---|
Molecular Formula |
C12H15Cl2O6P |
Molecular Weight |
357.12 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H15Cl2O6P/c1-8(21(16,17-2)18-3)20-12(15)7-19-11-5-4-9(13)6-10(11)14/h4-6,8H,7H2,1-3H3 |
InChI Key |
UUHXXNQVWVFJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)COC1=C(C=C(C=C1)Cl)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
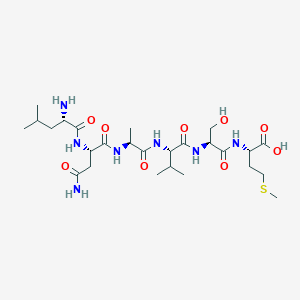
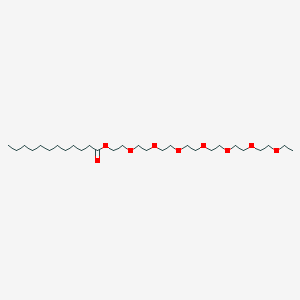
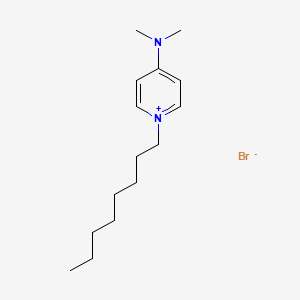
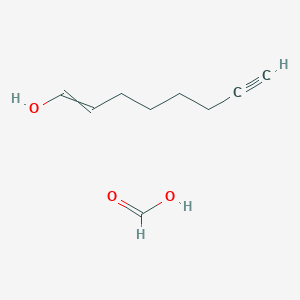

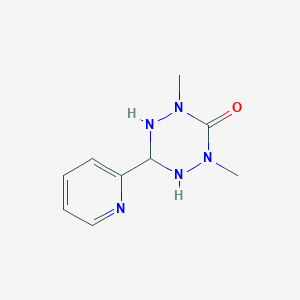
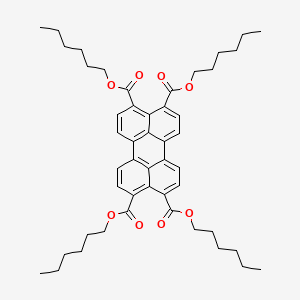
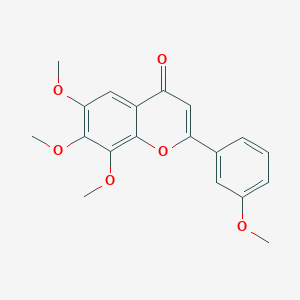
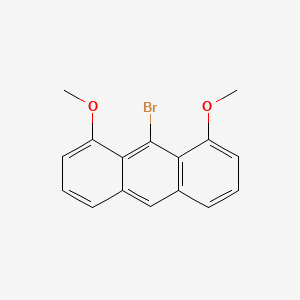
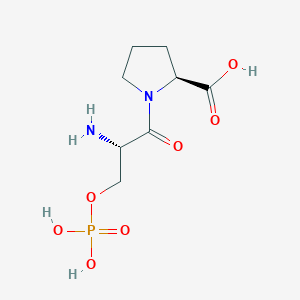
![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
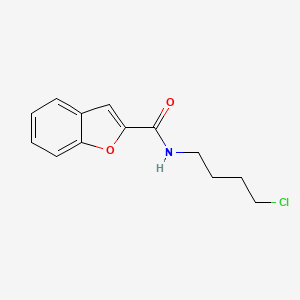
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
